REACTION_SMILES
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[CH3:19][S:20]([CH3:21])=[O:22].[I-:17].[K+:16].[N:1]([O-:2])=[O:3].[NH2:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][cH:13][c:14]1[F:15].[Na+:4].[OH2:18].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27]>>[c:6]1([I:17])[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][cH:13][c:14]1[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(F)cccc1C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
|
O=C(O)c1cccc(F)c1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |